Cas no 1261890-07-6 (5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol)

5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol 化学的及び物理的性質
名前と識別子
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- 5-(4-METHOXY-3-TRIFLUOROMETHYLPHENYL)-3-METHYLPHENOL
- 1261890-07-6
- 5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95%
- DTXSID50684051
- 4'-Methoxy-5-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
- MFCD18313482
- 5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol
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- MDL: MFCD18313482
- インチ: InChI=1S/C15H13F3O2/c1-9-5-11(7-12(19)6-9)10-3-4-14(20-2)13(8-10)15(16,17)18/h3-8,19H,1-2H3
- InChIKey: JLKMWDSRPNZBMP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 282.08676414Da
- どういたいしつりょう: 282.08676414Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 29.5Ų
5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB319495-5 g |
5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95%; . |
1261890-07-6 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
abcr | AB319495-5g |
5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, 95%; . |
1261890-07-6 | 95% | 5g |
€1159.00 | 2024-04-20 |
5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol 関連文献
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5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenolに関する追加情報
Introduction to 5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol (CAS No. 1261890-07-6)
5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol, identified by its CAS number 1261890-07-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, featuring a unique structural motif composed of a methoxy group, a trifluoromethyl group, and a methyl group attached to a phenolic backbone, exhibits promising properties that make it a valuable candidate for further exploration in drug discovery and development.
The structural configuration of 5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol is meticulously designed to enhance its pharmacological potential. The presence of the 4-Methoxy-3-trifluoromethylphenyl moiety introduces both electronic and steric effects that can modulate the compound's interactions with biological targets. Specifically, the methoxy group can serve as a hydrogen bond acceptor, while the trifluoromethyl group contributes to lipophilicity and metabolic stability. These features are critical in optimizing drug-like properties such as solubility, bioavailability, and resistance to enzymatic degradation.
In recent years, there has been a surge in research focused on phenolic compounds due to their diverse biological activities. Phenols, particularly those with halogenated aromatic rings, have shown remarkable efficacy in various therapeutic applications. For instance, studies have demonstrated that compounds containing trifluoromethyl groups often exhibit enhanced binding affinity and improved pharmacokinetic profiles. The 3-methylphenol component in this molecule further contributes to its potential as an intermediate in synthesizing more complex pharmacophores.
Current research in medicinal chemistry highlights the importance of optimizing molecular structures to achieve desired therapeutic outcomes. The compound 5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol aligns well with this trend, as its design incorporates elements known to improve drug efficacy and safety. For example, the combination of electron-donating and electron-withdrawing groups around the aromatic ring can fine-tune the compound's interaction with enzymes and receptors. This balance is crucial for minimizing side effects while maximizing therapeutic benefits.
One of the most compelling aspects of 5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol is its potential application in developing novel therapeutics. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory and infectious diseases. The 4-Methoxy-3-trifluoromethylphenyl moiety, in particular, has been identified as a key pharmacophore in several lead compounds that have advanced into clinical trials. This underscores the significance of structural features like these in drug design.
The synthesis of 5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and selective functional group transformations, are employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's complexity but also demonstrate the sophistication of modern chemical synthesis techniques.
In addition to its pharmacological potential, 5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol may find applications in other areas of chemical biology. For instance, it could serve as a precursor for designing fluorescent probes or chiral auxiliaries used in asymmetric synthesis. The versatility of its structural motifs makes it an attractive candidate for interdisciplinary research projects aimed at exploring new chemical space.
Recent advancements in computational chemistry have further enhanced our ability to evaluate the properties of complex molecules like 5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol. Molecular modeling techniques allow researchers to predict binding affinities, metabolic stability, and other critical parameters before conducting experimental validation. Such computational approaches not only accelerate the drug discovery process but also provide valuable insights into structure-activity relationships (SAR). This integration of computational methods with experimental chemistry exemplifies the modern paradigm shift toward data-driven drug design.
The future prospects for 5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol are promising, given its unique structural features and potential biological activities. Ongoing research efforts are focused on refining synthetic routes to improve scalability and cost-effectiveness. Furthermore, collaborative studies between academic institutions and pharmaceutical companies are expected to yield novel derivatives with enhanced therapeutic profiles. These endeavors will likely contribute significantly to our understanding of phenolic chemistry and its applications in medicine.
In conclusion,5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol (CAS No. 1261890-07-6) represents a compelling example of how strategic molecular design can lead to innovative therapeutics. Its structural features, combined with promising preclinical data, position it as a valuable asset in ongoing drug development initiatives. As research continues to uncover new applications for this compound,5-(4-Methoxy-3-trifluoromethylphenyl)-3-methylphenol is poised to play an important role in advancing pharmaceutical science.
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